Methyl 5-bromofuran-3-carboxylate
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Overview
Description
Methyl 5-bromofuran-3-carboxylate: is an organic compound with the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol. It is a brominated derivative of furan, featuring a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is commonly used in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification: The carboxylate ester group can be introduced through esterification reactions, where furan-3-carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale halogenation and esterification processes, often carried out in specialized chemical reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Hydrogenated derivatives and amines.
Substitution Products: Hydroxylated and aminated derivatives.
Scientific Research Applications
Chemistry: Methyl 5-bromofuran-3-carboxylate is widely used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-bromofuran-3-carboxylate exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-bromofuran-2-carboxylate: Similar structure but different position of the bromine atom.
Methyl 5-chlorofuran-3-carboxylate: Chlorine atom instead of bromine.
Methyl 5-iodofuran-3-carboxylate: Iodine atom instead of bromine.
Uniqueness: Methyl 5-bromofuran-3-carboxylate is unique due to its specific combination of functional groups and the presence of the bromine atom, which influences its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-bromofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCVXKKLSQNHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197846-08-5 |
Source
|
Record name | methyl 5-bromofuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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